1-(4-Chloropyrimidin-2-yl)piperidin-3-amine
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Overview
Description
1-(4-Chloropyrimidin-2-yl)piperidin-3-amine is a chemical compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 g/mol . This compound features a piperidine ring substituted with a chloropyrimidine group, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine typically involves the reaction of 4-chloropyrimidine with piperidine derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chloropyrimidine moiety onto the piperidine ring . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and bases such as sodium bicarbonate (NaHCO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyrimidin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted piperidines, pyrimidines, and complex heterocyclic compounds .
Scientific Research Applications
1-(4-Chloropyrimidin-2-yl)piperidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropyridin-2-yl)piperidin-4-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)benzamide
Uniqueness
1-(4-Chloropyrimidin-2-yl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloropyrimidine moiety allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C9H13ClN4 |
---|---|
Molecular Weight |
212.68 g/mol |
IUPAC Name |
1-(4-chloropyrimidin-2-yl)piperidin-3-amine |
InChI |
InChI=1S/C9H13ClN4/c10-8-3-4-12-9(13-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6,11H2 |
InChI Key |
VCFMMLFXVNKUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)Cl)N |
Origin of Product |
United States |
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